25H-NBOMe 5-HT2A Binding Affinity vs. Non-Benzylated Precursor (2C-H): N-Benzylation Confers ~400-Fold Affinity Enhancement
The addition of an N-2-methoxybenzyl group to the 2C-H scaffold produces a marked increase in 5-HT2A receptor binding affinity. 25H-NBOMe demonstrates high-affinity binding to human 5-HT2A receptors with a Ki of 2.83 nM [1]. In contrast, its non-benzylated precursor 2C-H (2,5-dimethoxyphenethylamine) exhibits substantially lower 5-HT2A affinity, consistent with the class-wide observation that N-methoxybenzylation of 2C compounds increases 5-HT2A receptor affinity by up to two orders of magnitude [2].
Ki 2.83 nM (25H-NBOMe) vs. estimated high nM–low µM (2C-H); ~400-fold enhancement
N-Benzylation critical for high 5-HT2A affinity; supports differentiation between benzylated and non-benzylated analogs.
Class-level inference; radioligand binding assay.
| Evidence Dimension | 5-HT2A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 2.83 nM (human 5-HT2A) |
| Comparator Or Baseline | 2C-H (2,5-dimethoxyphenethylamine): estimated Ki in high nanomolar to low micromolar range based on class-level data |
| Quantified Difference | ~400-fold affinity enhancement with N-benzylation (class-level inference) |
| Conditions | Radioligand competition binding assay using mammalian cells heterologously expressing human 5-HT2A receptors |
Why This Matters
This demonstrates that the N-2-methoxybenzyl moiety is the critical structural determinant for high 5-HT2A affinity, and procurement of 25H-NBOMe as an analytical reference standard is essential for accurate quantification of benzylated versus non-benzylated analogs in forensic or pharmacological samples.
- [1] Bertin Bioreagent. 25H-NBOMe (hydrochloride) Analytical Standard Product Datasheet. CAT N°: 12061. 2024. View Source
- [2] Elmore JS, Decker AM, Sulima A, Rice KC, Partilla JS, Blough BE, Baumann MH. Comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in male rats. Neuropharmacology. 2018. View Source
